molecular formula C14H13N3OS B6455415 5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2548999-03-5

5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455415
CAS No.: 2548999-03-5
M. Wt: 271.34 g/mol
InChI Key: QDPHIJRCRKXBFR-UHFFFAOYSA-N
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Description

5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both a thiophene ring and a pyrazolo[1,5-a]pyrazine structure suggests it may exhibit unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Alkylation: The 2-methylprop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially reducing double bonds or nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene ring and the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its electronic properties, making it a candidate for organic electronics and photovoltaic materials.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to its heterocyclic structure, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with enzymes and receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. The thiophene ring may enhance binding affinity through π-π interactions or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-pyrazolo[1,5-a]pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of pyrazine.

    5-(2-methylprop-2-en-1-yl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of 5-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its combination of the pyrazolo[1,5-a]pyrazine core and the thiophene ring, which may confer distinct electronic properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(2-methylprop-2-enyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10(2)9-16-5-6-17-12(14(16)18)8-11(15-17)13-4-3-7-19-13/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPHIJRCRKXBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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